

4-Amino-3-(trifluoromethyl)phenol molecular structure and formula

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)phenol

Cat. No.: B1283321

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of **4-Amino-3-(trifluoromethyl)phenol**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details its molecular structure, physicochemical properties, synthesis, and relevance in drug discovery, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

4-Amino-3-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol backbone substituted with an amino group (-NH₂) at position 4 and a trifluoromethyl group (-CF₃) at position 3.^[1] The trifluoromethyl group, a strong electron-withdrawing and highly lipophilic moiety, significantly influences the molecule's chemical and biological properties, making it a valuable building block in medicinal chemistry.^{[1][2]}

Chemical Formula: C₇H₆F₃NO^{[1][3]}

Molecular Structure: The structure consists of a benzene ring with a hydroxyl (-OH) group, an amino (-NH₂) group positioned para to the hydroxyl group, and a trifluoromethyl (-CF₃) group positioned meta to the hydroxyl group.

Synonyms:

- 2-Amino-5-hydroxybenzotrifluoride[4]
- 4-Hydroxy-2-(trifluoromethyl)aniline[4]
- 3-(Trifluoromethyl)-4-aminophenol[4]
- Phenol, 4-amino-3-(trifluoromethyl)-[1]

Physicochemical and Computed Properties

The properties of **4-Amino-3-(trifluoromethyl)phenol** are summarized in the table below.

These characteristics are crucial for designing synthetic routes, purification protocols, and for predicting its behavior in biological systems.

Property	Value	Reference(s)
Identifiers		
CAS Number	445-04-5	[1][5]
Molecular Weight	177.12 g/mol	[3][6]
Exact Mass	177.040146 u	[6]
Physical Properties		
Appearance	Off-white to black solid	[1][4]
Melting Point	158 °C	[4][6]
Boiling Point (Predicted)	275.9 ± 40.0 °C at 760 mmHg	[4][6]
Density (Predicted)	1.432 ± 0.06 g/cm ³	[4]
Flash Point (Predicted)	120.7 ± 27.3 °C	[6]
Vapor Pressure	0.003 mmHg at 25°C	[6]
Chemical Properties		
pKa (Predicted)	9.22 ± 0.18	[4]
XLogP3	1.8	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	5	[6]
Topological Polar Surface Area	46.2 Å ²	[6]
Refractive Index (Predicted)	1.516	[6]

Synthesis and Reactivity

The most common and efficient synthesis of **4-Amino-3-(trifluoromethyl)phenol** involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)phenol.[4] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[4]

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)phenol to **4-Amino-3-(trifluoromethyl)phenol**.

Materials:

- 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq, 2.0 mmol, 414 mg)
- 10% Palladium on carbon (Pd/C) (100 mg)
- Methanol (MeOH) (10 mL)
- Hydrogen (H₂) gas

Procedure:

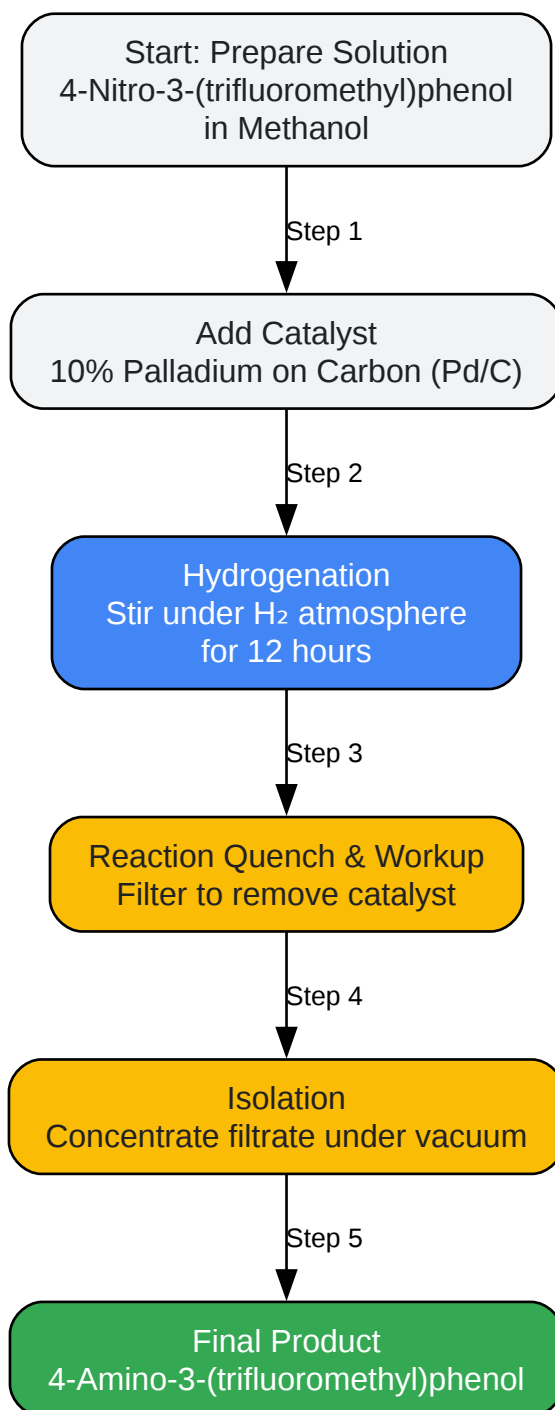
- A solution of 4-nitro-3-(trifluoromethyl)phenol (414 mg, 2.0 mmol) is prepared in 10 mL of methanol.
- To this solution, 10% palladium on carbon (100 mg) is added.
- The resulting reaction suspension is stirred under a hydrogen (H₂) atmosphere.
- The reaction is allowed to proceed for 12 hours.
- Upon completion, the catalyst (Pd/C) is removed from the reaction mixture by filtration.
- The filtrate is concentrated under vacuum to yield the final product, **4-Amino-3-(trifluoromethyl)phenol**.

Yield: 350 mg (95%)[4]

Product Characterization:

- Mass Spectrum (ESI+): m/z 178.02 ([M + H]⁺)[4][7]

The resulting product is often pure enough for subsequent reactions without further purification.
[4] The presence of the amino and hydroxyl functional groups makes it a versatile intermediate for further chemical modifications.[1]



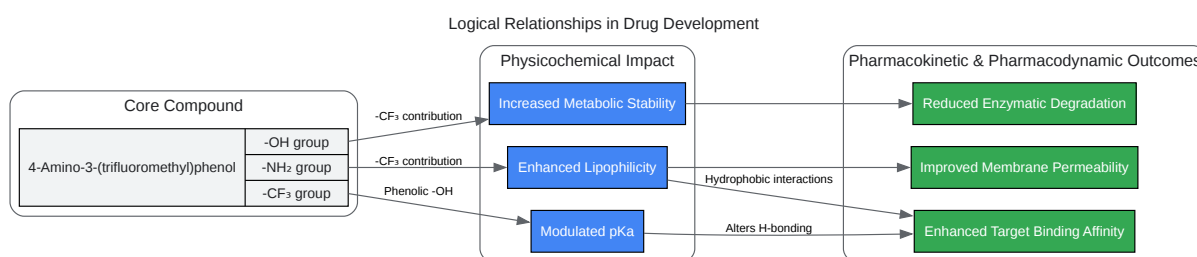
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Caption: Experimental workflow for the synthesis of **4-Amino-3-(trifluoromethyl)phenol**.

Applications in Drug Development

The incorporation of trifluoromethyl groups is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[8] The -CF₃ group is highly lipophilic and acts as a strong electron-withdrawing group, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

4-Amino-3-(trifluoromethyl)phenol serves as a critical building block for introducing this valuable pharmacophore into more complex drug candidates.[1] Its trifluoromethyl group can shield adjacent chemical bonds from enzymatic degradation, potentially increasing the drug's in vivo half-life.[2] The amino group provides a reactive handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds.



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Caption: Influence of functional groups on drug properties.

Safety Information

According to the Globally Harmonized System (GHS) classification, **4-Amino-3-(trifluoromethyl)phenol** is considered toxic if swallowed.[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed

when handling this compound. Researchers should consult the latest Safety Data Sheet (SDS) before use.

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